2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
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Description
2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClF2N4OS and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.1249166 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The presence of a triazaspirodeca-diene moiety suggests potential interactions with biological targets through non-covalent interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. The compound’s structure suggests it may influence a variety of pathways depending on its specific biological targets .
Pharmacokinetics
The presence of multiple aromatic rings and a sulfanyl group could influence its absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
The metabolic pathways involving this compound are complex. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, which can further modulate the compound’s biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy. Understanding the transport mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its activity, depending on the cellular context .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZYWPFHATAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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